Cas no 654-95-5 (5-Fluoro-2-(trifluoromethyl)benzamide)

5-Fluoro-2-(trifluoromethyl)benzamide is a fluorinated aromatic amide compound characterized by its unique trifluoromethyl and fluoro substituents on the benzene ring. This structural configuration enhances its reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms contributes to improved metabolic stability and bioavailability, which is advantageous in drug development. Its high purity and well-defined chemical properties ensure consistent performance in coupling reactions and other synthetic applications. The compound is particularly useful in the design of bioactive molecules, where its electron-withdrawing groups facilitate precise modulation of electronic and steric effects.
5-Fluoro-2-(trifluoromethyl)benzamide structure
654-95-5 structure
Product Name:5-Fluoro-2-(trifluoromethyl)benzamide
CAS No:654-95-5
MF:C8H5F4NO
MW:207.125015974045
MDL:MFCD00236278
CID:1073450
PubChem ID:2737545
Update Time:2025-05-28

5-Fluoro-2-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 5-Fluoro-2-(trifluoromethyl)benzamide
    • 4-Fluoro-2-(trifluoromethyl)cinnamic acid
    • 5-Fluor-2-trifluormethyl-benzamid
    • AC1MC7GX
    • AG-A-85579
    • CTK7B8564
    • SBB093807
    • DTXSID10372129
    • SY062405
    • MFCD00236278
    • JS-4139
    • AOSNFNZCKPANLM-UHFFFAOYSA-N
    • AKOS015853221
    • 654-95-5
    • MDL: MFCD00236278
    • Inchi: 1S/C8H5F4NO/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H2,13,14)
    • InChI Key: AOSNFNZCKPANLM-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1C(N)=O)F)(F)F

Computed Properties

  • Exact Mass: 207.03072643g/mol
  • Monoisotopic Mass: 207.03072643g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 43.1Ų

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5-Fluoro-2-(trifluoromethyl)benzamide Suppliers

Amadis Chemical Company Limited
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(CAS:654-95-5)5-Fluoro-2-(trifluoromethyl)benzamide
Order Number:A867661
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:06
Price ($):383.0
Email:sales@amadischem.com

Additional information on 5-Fluoro-2-(trifluoromethyl)benzamide

Introduction to 5-Fluoro-2-(trifluoromethyl)benzamide (CAS No. 654-95-5)

5-Fluoro-2-(trifluoromethyl)benzamide, identified by the Chemical Abstracts Service Number (CAS No.) 654-95-5, is a fluorinated aromatic amide that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of both fluorine and trifluoromethyl substituents, which are well-documented for their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The structural features of this compound make it a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases.

The fluorine atom at the 5-position of the benzene ring and the trifluoromethyl group at the 2-position introduce unique electronic and steric properties to the molecule. These substituents can enhance binding affinity to biological targets, improve metabolic stability, and influence drug distribution and excretion. The amide functional group further contributes to the compound's versatility, allowing for further derivatization and optimization. In recent years, there has been a surge in research focused on harnessing the benefits of fluorinated compounds in drug design, driven by their demonstrated efficacy in improving drug properties.

Recent studies have highlighted the potential of 5-Fluoro-2-(trifluoromethyl)benzamide as a lead compound for developing small-molecule inhibitors targeting specific biological pathways. For instance, researchers have explored its interaction with enzymes involved in cancer metabolism, such as isocitrate dehydrogenase (IDH) mutants. The fluorine and trifluoromethyl groups are known to enhance binding interactions with these enzymes by increasing lipophilicity and reducing hydrogen bonding distance, thereby improving inhibitory activity. Preclinical data suggest that derivatives of this compound exhibit potent antitumor effects in vitro and in vivo, making them attractive candidates for further development.

In addition to its applications in oncology, 5-Fluoro-2-(trifluoromethyl)benzamide has shown promise in addressing inflammatory diseases. The amide moiety is a common pharmacophore in anti-inflammatory agents, and modifications around this group can fine-tune biological activity. Studies have demonstrated that fluorinated amides can exhibit significant anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory signaling pathways. The presence of both fluorine and trifluoromethyl substituents may further enhance these effects by improving target engagement and reducing off-target interactions.

The synthesis of 5-Fluoro-2-(trifluoromethyl)benzamide involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated precursors followed by amide bond formation. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce fluorine and trifluoromethyl groups with high selectivity. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is crucial for characterizing the compound's structure and purity throughout the synthetic process.

The pharmacological profile of 5-Fluoro-2-(trifluoromethyl)benzamide has been extensively evaluated in cellular and animal models. Pharmacokinetic studies indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its clinical translation. Specifically, the fluorine atom can prolong drug half-life by reducing enzymatic degradation, while the trifluoromethyl group enhances membrane permeability. These properties make it an ideal candidate for oral administration, where bioavailability is a critical factor.

One of the most compelling aspects of 5-Fluoro-2-(trifluoromethyl)benzamide is its potential for structure-based drug design. Computational modeling techniques such as molecular docking have been used to predict how this compound interacts with biological targets at an atomic level. These studies have revealed that the fluorine and trifluoromethyl groups occupy key pockets within the binding site, contributing to high-affinity interactions. By understanding these interactions at a molecular level, medicinal chemists can design analogs with improved potency and selectivity.

The impact of fluorination on drug development cannot be overstated. Fluorinated compounds have been successfully marketed as drugs across various therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and infectious diseases. The ability of fluorine to modulate drug properties makes it an invaluable tool in medicinal chemistry. As research continues into 5-Fluoro-2-(trifluoromethyl)benzamide, new insights into its mechanism of action and potential therapeutic applications are likely to emerge.

Future directions for research on 5-Fluoro-2-(trifluoromethyl)benzamide include exploring its role in precision medicine strategies. By combining genetic data with pharmacological insights derived from this compound, clinicians may be able to tailor treatments to individual patients based on their unique biological profiles. Additionally, investigating its potential as an adjuvant therapy alongside existing treatments could expand its therapeutic utility across multiple disease states.

In conclusion,5-Fluoro-2-(trifluoromethyl)benzamide (CAS No. 654-95-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activity. The combination of fluorine and trifluoromethyl substituents provides a versatile scaffold for developing novel therapeutics with improved pharmacological properties. As research progresses,this compound holds great potential for addressing unmet medical needs in various disease areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:654-95-5)5-Fluoro-2-(trifluoromethyl)benzamide
A867661
Purity:99%
Quantity:25g
Price ($):383.0
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